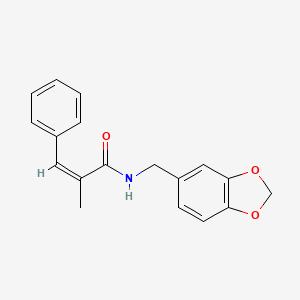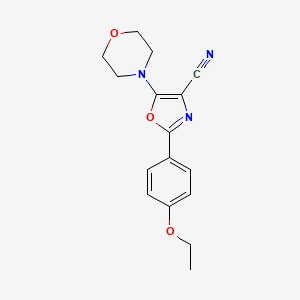
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide, also known as MDMA or ecstasy, is a synthetic drug that is widely used for recreational purposes. However, this drug has also gained significant attention in scientific research due to its potential therapeutic applications. MDMA is a psychoactive drug that belongs to the class of amphetamines and has a chemical structure that resembles both amphetamines and hallucinogens.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in the activation of various receptors, including 5-HT1A, 5-HT2A, and 5-HT2B receptors, which are involved in mood regulation and social behavior.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin and vasopressin, which are involved in social bonding and trust. This compound has been shown to increase the activity of the prefrontal cortex, which is involved in decision-making and emotional regulation.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has advantages and limitations for lab experiments. One advantage is its ability to induce a controlled state of altered consciousness, which can be useful for studying the neural basis of consciousness. However, this compound also has limitations, including its potential for abuse and neurotoxicity, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide. One direction is to further investigate its therapeutic potential for treating PTSD, anxiety, and depression. Another direction is to study the long-term effects of this compound use on the brain and behavior. Additionally, research could focus on developing safer and more effective analogs of this compound for therapeutic use.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide can be synthesized through various methods, including the Leuckart method and the Wacker process. The Leuckart method involves the reaction of safrole with hydrochloric acid and formamide, followed by reduction with sodium borohydride. The Wacker process involves the oxidation of safrole to form MDP2P, which is then converted to this compound by reductive amination.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylacrylamide has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its use in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. This compound has been shown to enhance the therapeutic process by reducing fear and increasing empathy and trust between patients and therapists.
特性
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(9-14-5-3-2-4-6-14)18(20)19-11-15-7-8-16-17(10-15)22-12-21-16/h2-10H,11-12H2,1H3,(H,19,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKDHOBBHMHIJ-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)


![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)



![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)